tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate
Description
tert-Butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate is a carbamate-protected amine derivative featuring a partially saturated isoindole ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes. This compound is frequently utilized as an intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting receptors such as cannabinoid or androgen receptors .
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUGUUBIARCUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via tert-butyl Chloroformate
- Reaction Scheme : The primary amine group on the 2,3-dihydro-1H-isoindol-5-yl moiety reacts with tert-butyl chloroformate to form the carbamate.
- Conditions : The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild basic conditions (e.g., presence of triethylamine or another non-nucleophilic base) to neutralize the released HCl.
- Temperature : Room temperature to slightly cooled conditions (0–25 °C) to avoid side reactions.
- Duration : Reaction times vary from 1 to 24 hours depending on scale and purity requirements.
This method is straightforward and widely used due to the availability of tert-butyl chloroformate and the mild reaction conditions, which preserve the sensitive isoindoline ring system.
Multi-step Synthesis Involving Intermediate Formation
- Some synthetic routes involve initial preparation of isoindoline intermediates, which are then converted to the carbamate.
- For example, the isoindoline nitrogen may be protected or functionalized before carbamate formation.
- Catalysts such as acids or bases may be employed to facilitate ring closure or carbamate bond formation.
- Purification is often achieved by recrystallization or chromatographic methods to isolate the pure tert-butyl carbamate product.
Industrial-Scale Synthesis Considerations
- Large-scale production optimizes reaction parameters for yield, purity, and cost-effectiveness.
- Use of continuous flow reactors or batch reactors with controlled temperature and mixing.
- Purification steps include recrystallization and chromatography to remove impurities and unreacted starting materials.
- Quality control involves analytical methods such as NMR, HPLC, and mass spectrometry to confirm structure and purity.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct carbamate formation | tert-butyl chloroformate, base | Room temperature, DCM or THF | Simple, high selectivity | Sensitive to moisture, HCl release |
| Multi-step synthesis with intermediates | Isoindoline derivatives, carbamate reagents | Acid/base catalysis, controlled temp | Allows functional group manipulation | More complex, longer synthesis time |
| Industrial-scale batch process | Optimized reagents and solvents | Controlled temp, purification | Scalable, high purity achievable | Requires process optimization |
Research Findings and Observations
- The carbamate formation using tert-butyl chloroformate is the most direct and commonly reported method for preparing this compound.
- The isoindoline ring system is stable under mild carbamate formation conditions, preserving the desired structure.
- Reaction parameters such as solvent choice, base, and temperature significantly influence yield and purity.
- Industrial methods emphasize purification and scalability, often incorporating recrystallization and chromatographic techniques to meet pharmaceutical-grade standards.
- Patents related to isoindoline derivatives highlight the importance of protecting groups and controlled reaction environments to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted isoindoline derivatives
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Application : It serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures.
- Example : The compound can be utilized in the synthesis of isoindoline derivatives that exhibit unique chemical properties.
Biological Research
Pharmacophore in Drug Design
- Application : Investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules.
- Case Study : Research has shown that derivatives of this compound can modulate enzyme activity, making it a candidate for developing new therapeutic agents.
Interactions with Biological Targets
- Application : Studied for its interactions with specific receptors and enzymes, contributing to understanding disease mechanisms.
- Example : Its fluoro-substituted analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
Medicinal Chemistry
Therapeutic Applications
- Application : Explored for potential therapeutic uses, including anticancer and antiviral properties.
- Case Study : A study demonstrated that certain derivatives exhibited significant anti-inflammatory activity, with inhibition rates reaching up to 54% within 12 hours post-administration .
Modulation of Biological Pathways
- Application : Evaluated for its capacity to modulate specific biological pathways, enhancing drug efficacy and reducing side effects.
- Example : The compound's structural features allow it to influence signaling pathways involved in cell growth and apoptosis.
Industrial Applications
Specialty Chemicals Production
- Application : Utilized in the production of specialty chemicals, including coatings and adhesives.
- Example : Its unique chemical properties make it suitable for formulating high-performance materials used in various industrial applications.
| Application Area | Specific Use Cases | Example Outcomes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Synthesis of isoindoline derivatives |
| Biological Research | Pharmacophore in drug design | Modulation of enzyme activity |
| Medicinal Chemistry | Anticancer and antiviral applications | Significant anti-inflammatory activity observed |
| Industrial Applications | Production of specialty chemicals | High-performance coatings and adhesives |
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
tert-Butyl N-(2-Formyl-1H-indol-5-yl)carbamate
- Structure : Contains an indole ring substituted with a formyl group at the 2-position and a Boc-protected amine at the 5-position.
- Molecular Formula : C₁₄H₁₆N₂O₃ (MW: 260.29 g/mol).
- Key Differences : The indole ring is fully aromatic, and the formyl group introduces electrophilic reactivity absent in the isoindole derivative. The XLogP3 value (2.4) suggests moderate lipophilicity, which may differ from the target compound due to reduced ring saturation .
tert-Butyl 4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazine-1-carboxylate
Hydroxycyclopentyl Carbamates (e.g., tert-Butyl N-[(1R,3R)-3-Hydroxycyclopentyl]carbamate)
- Structure : Boc-protected amines on hydroxylated cyclopentane rings.
- Key Differences : Cycloaliphatic structures (e.g., CAS 1290191-64-8) lack aromaticity, likely resulting in higher solubility in polar solvents compared to isoindole derivatives .
Physicochemical Properties
Biological Activity
tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate is a compound belonging to the isoindoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.28 g/mol. The compound features a tert-butyl group and a carbamate moiety attached to the isoindoline structure.
Synthesis
The synthesis of this compound typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. This method allows for high purity yields through recrystallization or column chromatography.
Anticancer Properties
Research indicates that isoindoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives from this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that related compounds can reduce tumor size in animal models by targeting key signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of isoindoline derivatives have shown promise in treating neurodegenerative diseases. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, thereby improving cell viability and function under stress conditions .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer metabolism and microbial growth.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing cellular signaling pathways critical for survival and proliferation.
Case Studies
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate, and how can reaction efficiency be improved?
Methodological Answer: The synthesis typically involves coupling isoindoline derivatives with tert-butyl carbamate-protected intermediates. A robust approach includes using DIEA (N,N-diisopropylethylamine) as a base and DMAP (4-dimethylaminopyridine) as a catalyst in tetrahydrofuran (THF) under reflux conditions. For example, analogous carbamate syntheses employ reflux times of 60 hours to ensure complete conversion . Optimization strategies:
- Temperature control : Higher temperatures (e.g., 60–80°C) may reduce reaction time but require monitoring for side reactions.
- Catalyst loading : DMAP (5–10 mol%) balances efficiency and cost.
- Workup : Partitioning between ethyl acetate and dilute HCl ensures removal of unreacted reagents.
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer: Purification often combines column chromatography and recrystallization :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to separate carbamate products from byproducts.
- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals. For tert-butyl-protected compounds, slow evaporation from dichloromethane is effective .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf comparison with standards).
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Multimodal characterization is critical:
- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond angles and stereochemistry .
- NMR spectroscopy : Key signals include tert-butyl protons (~1.3 ppm, singlet) and isoindoline aromatic protons (6.5–7.5 ppm). Compare with NIST reference data .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., calculated for C₁₃H₁₈N₂O₂: 258.14 g/mol).
Advanced Research Questions
Q. How can diastereomeric impurities be resolved during synthesis, and what analytical methods detect them?
Methodological Answer: Diastereomers arise from chiral centers in isoindoline or carbamate moieties. Resolution strategies:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Retention time differences >2 minutes indicate separation .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) reveals coalescence points for interconverting stereoisomers.
- X-ray diffraction : Single-crystal analysis unambiguously assigns absolute configuration .
Q. What computational tools model the reaction mechanism of carbamate formation, and how are they applied?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16, B3LYP/6-31G* basis set) predict transition states and energetics:
- Mechanistic steps : Model nucleophilic attack of the isoindoline nitrogen on the carbamate carbonyl, followed by tert-butyl group stabilization.
- Solvent effects : Include THF as a solvent field (PCM model) to assess polarity impacts on activation energy .
- Validation : Compare computed IR spectra (e.g., C=O stretches at ~1700 cm⁻¹) with experimental FT-IR data.
Q. How should contradictory spectral data (e.g., NMR vs. MS) be addressed during characterization?
Methodological Answer: Contradictions often stem from residual solvents or isotopic peaks. Systematic troubleshooting:
- NMR : Run DEPT-135 to distinguish CH₃/CH₂/CH groups. Integrate signals against internal standards (e.g., TMS).
- MS isotopic patterns : Use software (e.g., MassLynx) to simulate and compare with observed peaks. Chlorine or fluorine substituents create distinct isotopic clusters.
- Cross-validation : Match melting points with literature values (e.g., NIST Chemistry WebBook ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
